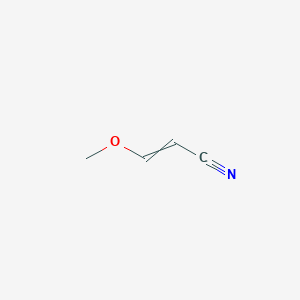

3-Methoxyacrylonitrile

Description

Contextualization within Organic Chemistry and Chemical Synthesis Research

3-Methoxyacrylonitrile (B2492134), with the chemical formula C₄H₅NO, is a colorless liquid that serves as a valuable intermediate in organic synthesis. guidechem.com Its utility stems from the presence of two highly reactive functional groups: a methoxy (B1213986) group attached to a carbon-carbon double bond (an enol ether) and a nitrile group. This combination allows for a wide range of chemical transformations, making it a key starting material or intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. guidechem.comaaronchem.com The compound is also known by the synonym 3-Methoxy-2-propenenitrile and exists as a mixture of (E) and (Z) isomers. chem960.comtesisenred.net

Importance of the Methoxyacrylate and Nitrile Functional Groups in Chemical Transformations

The academic and industrial importance of this compound is intrinsically linked to the chemical reactivity of its methoxyacrylate and nitrile moieties.

The methoxyacrylate group is a critical pharmacophore found in strobilurin fungicides. researchgate.netmdpi.com This class of agricultural fungicides acts by inhibiting the mitochondrial respiratory chain in fungi, leading to cell death. mdpi.comwikipedia.org The β-methoxyacrylate unit is essential for this inhibitory activity. wikipedia.org The general structure of methoxyacrylates, derived from natural strobilurins, has been modified in synthetic analogs to enhance photostability, often by replacing a diene unit with aromatic rings. wikipedia.org

The nitrile functional group (-C≡N) is a cornerstone of organic synthesis due to its versatile reactivity. nih.govnumberanalytics.com The carbon-nitrogen triple bond creates an electrophilic carbon center, making it susceptible to nucleophilic attack. wikipedia.orgfiveable.me Nitriles can undergo a variety of transformations, including hydrolysis to form carboxylic acids or amides, reduction to amines, and participation in cycloaddition reactions to form heterocyclic compounds. numberanalytics.comwikipedia.orgebsco.com The electron-withdrawing nature of the nitrile group also influences the reactivity of adjacent parts of the molecule. fiveable.me

Overview of Research Trajectories Involving this compound

Research involving this compound has primarily focused on its application as a precursor in the synthesis of various heterocyclic compounds and other valuable organic molecules. For instance, it has been used in the synthesis of 5-amino-1-hydroxyethylpyrazole, an intermediate for the antibiotic cefoselis (B1662153) sulfate (B86663). sigmaaldrich.com It also serves as a starting material for producing 3-aminoacrylonitrile, another important intermediate for biologically active substances. sigmaaldrich.comyamaguchi-u.ac.jp

Studies have explored its use in palladium-catalyzed Heck reactions for the synthesis of benzoylacetonitrile (B15868) derivatives, which are precursors to pyrazole (B372694) compounds. rsc.org Furthermore, its reaction with amines has been investigated to produce 3-aminoacrylonitriles. yamaguchi-u.ac.jp The compound's high-resolution absorption spectrum has also been a subject of study to understand its electronic structure and photochemistry. researchgate.netresearchgate.net These research avenues highlight the compound's role in constructing complex molecular architectures for various applications.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₅NO guidechem.comsigmaaldrich.comnih.gov |

| Molecular Weight | 83.09 g/mol sigmaaldrich.comchemicalbook.com |

| CAS Number | 60838-50-8 guidechem.comsigmaaldrich.comchemicalbook.com |

| Appearance | Colorless liquid guidechem.com |

| Density | 0.99 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.455 sigmaaldrich.comchemicalbook.com |

| Flash Point | 76 °C (closed cup) sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-methoxyprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-6-4-2-3-5/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCRTSDORDQHRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311648 | |

| Record name | 3-Methoxy-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60838-50-8 | |

| Record name | 3-Methoxy-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60838-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 3 Methoxyacrylonitrile and Its Derivatives

Direct Synthesis Strategies for 3-Methoxyacrylonitrile (B2492134)

Base-Catalyzed Condensation Approaches

The synthesis of this compound can be achieved through base-catalyzed condensation reactions. One notable approach involves the reaction of an appropriate nitrile with a source of the methoxy (B1213986) group under basic conditions. For instance, the condensation of a cyano-containing compound with an orthoformate in the presence of a base can yield the desired product.

A specific example of a base-catalyzed condensation to form a substituted acrylonitrile (B1666552) involves the reaction of 3,4,5-trimethoxybenzaldehyde (B134019) with (4-methoxyphenyl)acetonitrile. While this reaction produces a more complex acrylonitrile, it illustrates the fundamental principle of a base facilitating the condensation between a carbonyl compound and a compound with an active methylene (B1212753) group adjacent to a nitrile.

In the context of this compound, a plausible synthetic route would involve the base-catalyzed reaction of methoxyacetonitrile (B46674) with a suitable one-carbon electrophile, such as formaldehyde (B43269) or its equivalent. The base would deprotonate the carbon alpha to the nitrile group in methoxyacetonitrile, creating a nucleophile that would then attack the electrophile. Subsequent dehydration would lead to the formation of the carbon-carbon double bond, resulting in this compound.

The choice of base is crucial in these reactions and can influence the reaction rate and yield. Common bases used in such condensations include alkali metal alkoxides, such as sodium ethoxide (EtONa), and strong non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS).

| Reactant 1 | Reactant 2 | Base | Product |

| Methoxyacetonitrile | Formaldehyde (or equivalent) | e.g., Sodium Methoxide (B1231860) | This compound |

| Acetonitrile (B52724) | Trimethyl Orthoformate | e.g., Sodium Methoxide | This compound |

Electrophilic Substitution Reactions

The synthesis of this compound through electrophilic substitution reactions is not a commonly documented pathway in the available scientific literature. Electrophilic substitution typically involves the replacement of a functional group, usually a hydrogen atom, on a molecule by an electrophile. In the case of forming this compound, this would conceptually involve an electrophilic attack on an acrylonitrile precursor.

However, the electron-withdrawing nature of the nitrile group in acrylonitrile deactivates the double bond towards electrophilic attack, making such reactions challenging. Standard electrophilic addition reactions are more common for alkenes, but converting the resulting saturated intermediate to this compound would require subsequent elimination and substitution steps that are not synthetically straightforward for this target molecule. Alternative pathways, such as nucleophilic additions or condensation reactions, are generally more efficient for the synthesis of β-alkoxyacrylonitriles.

This compound as a Versatile Synthetic Intermediate

This compound is a valuable and versatile building block in organic synthesis, particularly in the construction of various heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic nitrogen atom in the nitrile group and an electrophilic carbon-carbon double bond activated by the methoxy group, allows for a range of cyclization reactions.

Cyclization Reactions for Heterocyclic Compound Synthesis

A significant application of this compound is in the synthesis of pyrazole (B372694) derivatives, which are important scaffolds in medicinal chemistry. The reaction of this compound with hydrazine (B178648) and its derivatives is a well-established method for constructing the pyrazole ring.

The reaction proceeds via a condensation mechanism where hydrazine acts as a dinucleophile. The initial step involves the nucleophilic attack of one of the nitrogen atoms of hydrazine on the β-carbon of the acrylonitrile, leading to the displacement of the methoxy group. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the carbon atom of the nitrile group. Subsequent tautomerization leads to the formation of the aromatic pyrazole ring.

A key aspect of this synthesis is the potential for the formation of two regioisomers when a substituted hydrazine (e.g., phenylhydrazine) is used: a 3-aminopyrazole (B16455) or a 5-aminopyrazole derivative. The regioselectivity of this reaction can be controlled by the reaction conditions. For example, the reaction of this compound with phenylhydrazine (B124118) under acidic conditions (e.g., using acetic acid) in toluene, often with microwave activation, preferentially yields the 5-aminopyrazole derivative. nsf.gov Conversely, employing basic conditions, such as sodium ethoxide in ethanol, directs the reaction towards the formation of the 3-aminopyrazole regioisomer. nsf.gov This regiocontrol is a valuable tool for synthetic chemists, allowing for the selective synthesis of the desired isomer.

One of the prominent applications of this methodology is the synthesis of 5-amino-1-hydroxyethylpyrazole, an important intermediate in the production of the cephalosporin (B10832234) antibiotic, cefoselis (B1662153) sulfate (B86663).

| Reactants | Conditions | Major Product |

| This compound, Phenylhydrazine | Acetic Acid, Toluene, Microwave | 5-Amino-1-phenylpyrazole |

| This compound, Phenylhydrazine | Sodium Ethoxide, Ethanol | 3-Amino-1-phenylpyrazole |

| This compound, Hydrazine Hydrate | N/A | 3(5)-Aminopyrazole |

This compound also serves as a precursor for the synthesis of pyrimidine (B1678525) derivatives, another class of heterocycles with significant biological activity. The construction of the pyrimidine ring from this compound typically involves its reaction with a compound containing an amidine functionality (-C(=NH)-NH2).

A common strategy for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. In a related fashion, β-alkoxyacrylonitriles like this compound can act as synthetic equivalents of 1,3-dicarbonyl compounds. The reaction with an amidine, such as urea (B33335) or thiourea (B124793), in the presence of a base, can lead to the formation of a pyrimidine ring.

The proposed mechanism involves the initial nucleophilic attack of the amidine nitrogen on the β-carbon of this compound, with subsequent elimination of methanol (B129727). This is followed by an intramolecular cyclization where the other nitrogen of the amidine moiety attacks the nitrile carbon. Tautomerization of the resulting dihydropyrimidine (B8664642) intermediate would then yield the aromatic pyrimidine derivative.

For example, the reaction of this compound with urea is expected to yield a 2-hydroxypyrimidine (B189755) derivative, while the reaction with thiourea would produce a 2-mercaptopyrimidine (B73435) derivative. These reactions expand the utility of this compound as a versatile intermediate for accessing a diverse range of heterocyclic systems.

| Reactants | Expected Product |

| This compound, Urea | 2-Hydroxy-5-cyanopyrimidine |

| This compound, Thiourea | 2-Mercapto-5-cyanopyrimidine |

| This compound, Guanidine | 2-Amino-5-cyanopyrimidine |

Other Nitrogen-Containing Heterocycles

This compound and its derivatives are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles, including pyrazoles and pyrimidines. The presence of both electrophilic and nucleophilic centers, along with the nitrile group's ability to participate in cyclization reactions, facilitates the construction of these ring systems.

One of the notable applications of this compound is in the production of 5-amino-1-hydroxyethylpyrazole. This pyrazole derivative serves as a key intermediate in the synthesis of cefoselis sulfate, a fourth-generation cephalosporin antibiotic. The synthesis typically involves the reaction of this compound with a hydrazine derivative, where the nitrile group participates in the cyclization to form the pyrazole ring.

Furthermore, derivatives of this compound are instrumental in the synthesis of substituted pyrimidines. For instance, 1-methoxymethyl-2-methoxyacrylonitrile reacts with lower alkyl amidines to produce 2-loweralkyl-4-amino-5-alkoxymethyl pyrimidines. This reaction is generally carried out by heating the reactants in an organic solvent. These pyrimidine derivatives are significant as they can be intermediates in the synthesis of Vitamin B-1 and other biologically active compounds.

The following table summarizes the synthesis of representative nitrogen-containing heterocycles from this compound and its derivatives.

| Starting Material | Reagent | Product | Conditions | Yield |

| This compound | Hydrazine derivative | 5-Amino-1-hydroxyethylpyrazole | - | - |

| 1-Methoxymethyl-2-methoxyacrylonitrile | Loweralkyl amidine | 2-Loweralkyl-4-amino-5-alkoxymethyl pyrimidine | Organic solvent, 60-120°C, 1-4 hours | - |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound and its derivatives can participate in these reactions, either as the olefinic partner or as a precursor to a suitable coupling partner.

Palladium-Catalyzed Heck Reactions

The Palladium-Catalyzed Heck reaction is a versatile method for the arylation or vinylation of alkenes. While direct Heck reactions involving this compound are not extensively documented in readily available literature, the related Heck-Matsuda reaction, which utilizes arenediazonium salts as the arylating agent, offers a viable alternative. This reaction often proceeds under milder conditions and does not strictly require the use of phosphine (B1218219) ligands. The arylation of electron-rich olefins like vinyl ethers is well-established, suggesting the potential for this compound to undergo similar transformations.

Aryl acrylonitriles, an important class of compounds in medicinal chemistry, can be synthesized via palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates, demonstrating the utility of palladium catalysis in forming C-C bonds with acrylonitrile derivatives.

Suzuki-Miyaura Cross-Coupling Reactions (for derivative synthesis)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. While this compound itself may not be a direct partner in its most common form, its derivatives, particularly halo-substituted acrylonitriles, are excellent substrates for Suzuki-Miyaura reactions, leading to the synthesis of a wide range of functionalized derivatives.

For example, a highly regio- and stereoselective synthesis of β,β-disubstituted vinyl ethers can be achieved through a sequential hydroboration of ynol ethers followed by a Suzuki-Miyaura coupling. This methodology highlights the utility of vinyl ether-type structures, analogous to this compound, in cross-coupling reactions. The reaction of vinyl ether boronates with vinyl halides under palladium catalysis provides a concise route to polysubstituted furans.

The following table presents examples of Suzuki-Miyaura cross-coupling reactions involving derivatives of acrylonitrile, illustrating the scope of this methodology.

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Product | Yield |

| Aryl Halide | Vinyl Ether Boronate | Pd(OAc)₂ / PPh₃ | K₃PO₄ | THF/H₂O | Arylated Vinyl Ether | High |

| 3-Chloro-3-arylacrylonitrile | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 3,3-Diaryl-substituted acrylonitrile | Moderate to Good |

Cycloaddition Chemistry

Cycloaddition reactions are powerful methods for the construction of cyclic compounds in a single step. The double bond in this compound can act as a dienophile in [4+2] cycloaddition reactions.

[4+2] Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental transformation in organic chemistry for the synthesis of six-membered rings. The reactivity of the dienophile is crucial for the success of this reaction. Acrylonitrile itself is a classic dienophile due to the electron-withdrawing nature of the nitrile group. The presence of a methoxy group in this compound introduces an electron-donating character, modifying its reactivity.

As an electron-rich dienophile, this compound is expected to react readily with electron-poor dienes in what is known as an inverse-electron-demand Diels-Alder reaction. In this type of reaction, the Highest Occupied Molecular Orbital (HOMO) of the dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. This is in contrast to the normal-electron-demand Diels-Alder reaction, where the HOMO of the diene interacts with the LUMO of the dienophile.

Computational studies on the reaction of acrylonitrile with various dienes have shown that the reaction can proceed through a concerted mechanism, and the presence of substituents can influence the activation energy and the competition between cycloaddition and polymerization. The methoxy group in this compound would be expected to influence the regioselectivity and stereoselectivity of the cycloaddition.

Transformations Involving Metal Complexes

The nitrile and alkene functionalities of this compound can coordinate to transition metals, leading to a variety of transformations and the formation of novel organometallic complexes.

Research has shown that this compound can react with a hydrido-butenylcarbyne osmium complex. This reaction leads to the formation of an η2-allene-coordinated osmium complex, which can be an intermediate in the synthesis of metallabenzenes. This transformation demonstrates the ability of the nitrile group to participate in the coordination sphere of a metal center and influence subsequent intramolecular rearrangements.

Furthermore, the nitrile group in acrylonitrile and its derivatives can be activated by metal catalysts. For example, various metal oxides have been shown to catalyze the hydration of acrylonitrile to acrylamide. While this is a transformation of the nitrile group rather than a complex formation, it underscores the reactivity of this functional group in the presence of metal species. Cobalt complexes have also been shown to activate nitriles through the formation of cobalt(III)-peroxyimidato complexes from cobalt(III)-hydroperoxo complexes and nitriles.

The following table summarizes a key transformation of this compound involving a metal complex.

| Metal Complex | Reactant | Product |

| [OsHCl₂(≡CC(PPh₃)=CH(Et))(PPh₃)₂]BF₄ | This compound | [(PPh₃)₂((NC)CH=CHOMe)ClOs(CH=C(PPh₃)CH=C=CH₂)]BF₄ |

This specific example with an osmium complex showcases the intricate reactivity of this compound in the realm of organometallic chemistry, opening avenues for the synthesis of complex and unique molecular architectures.

Derivatization and Functionalization Strategies

The dual functionality of this compound (a nitrile group and a methoxy vinyl ether) makes it a valuable precursor for a variety of chemical transformations, allowing for targeted modifications at either end of the molecule.

The nitrile group in this compound is highly reactive and participates readily in cyclization and cycloaddition reactions to form diverse heterocyclic systems.

Pyrazole Synthesis: In a reaction with substituted phenylhydrazines, this compound is used to construct the pyrazole ring. For instance, reacting 3,5-dichlorophenylhydrazine (B1297673) hydrochloride with this compound in trifluoroacetic acid at elevated temperatures yields 1-(3,5-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine. google.com

Thiazole (B1198619) Synthesis: The compound can be used for the one-pot synthesis of 2-aminothiazole-5-carbonitrile. thieme-connect.de In this process, it reacts with thiourea in the presence of a sodium acetate (B1210297) buffer. The nitrile group is integral to the formation of the thiazole ring. thieme-connect.de

Pyrrole Synthesis: In organocatalysis, this compound has been employed in formal [3+2] dipolar cycloaddition reactions with donor-acceptor cyclopropanes to synthesize highly substituted pyrroles. utexas.edu

Pyridine Synthesis: The molecule is a precursor to 3-amino-3-methoxyacrylonitrile, which can then undergo cyclization with propenone derivatives to yield 2-amino-3-cyanopyridines.

The methoxy group, part of a vinyl ether system, can be modified, most commonly through hydrolysis, to unmask a ketone functionality. This transformation converts the molecule into a β-ketonitrile, a valuable synthetic intermediate.

The hydrolysis of this enol ether can be challenging and often requires harsh conditions. rsc.org For example, after incorporating this compound into a larger molecule via a Palladium-catalyzed Heck reaction, simple acid treatment at room temperature was insufficient to cleave the ether. rsc.org The conversion to the desired 3-methoxybenzoylacetonitrile was successfully achieved only by using microwave irradiation in a mixture of concentrated hydrochloric acid and methanol. rsc.orgrsc.org This demonstrates that while the methoxy group can be altered, its stability is significant.

This compound exists as a mixture of geometric (E/Z) isomers, and its stereochemistry is a critical aspect of its synthesis and reactivity. uni-muenchen.degoogle.com Control over the isomeric composition is often a key objective in synthetic design.

The Knoevenagel condensation is a prominent method for the stereoselective synthesis of Z-acrylonitrile derivatives. rsc.org This approach can yield the Z-isomer with high selectivity and in excellent yields (83–92%). rsc.orgresearchgate.net Computational studies using Density Functional Theory (DFT) have supported these experimental findings, indicating that the Z-isomer of related acrylonitrile derivatives is thermodynamically more stable than the E-isomer. rsc.org

Conversely, other synthetic routes, such as the Heck reaction, may result in mixtures of isomers. The palladium-catalyzed reaction between 3-iodoanisole (B135260) and this compound, for example, produced a 2:1 mixture of (E)- and (Z)-diastereoisomers. rsc.org The separation of these isomers is often possible using standard laboratory techniques like column chromatography or distillation. rsc.orggoogle.com

| Synthetic Method | Typical Stereochemical Outcome | Key Conditions | Reference |

|---|---|---|---|

| Knoevenagel Condensation | High Z-selectivity | Reaction of an aldehyde with an active methylene compound (e.g., a substituted acetonitrile). | rsc.orgresearchgate.net |

| Heck Reaction | Mixture of E/Z isomers (e.g., 2:1 ratio) | Palladium acetate catalyst, base (K₂CO₃), additive (TBAB), MeCN/H₂O solvent. | rsc.org |

| Isomer Separation | Isolation of pure E or Z isomer | Column chromatography, distillation. | rsc.orggoogle.com |

Advanced Synthetic Techniques and Conditions

Modern synthetic methods have been applied to reactions involving this compound to improve efficiency, control, and reaction times.

Microwave-Assisted Synthesis: Microwave irradiation has proven highly effective for accelerating reactions that are otherwise slow or require harsh conditions. Its use has been documented in the Heck reaction involving this compound and in the subsequent challenging hydrolysis of the enol ether product to a β-ketonitrile. rsc.orgrsc.org This technique significantly reduces reaction times, for example, from hours to minutes. rsc.org

Continuous Flow Chemistry: For reactions requiring precise control of stoichiometry and temperature, continuous flow systems offer a significant advantage. This compound has been used in flow chemistry setups for metalation reactions. uni-muenchen.de By mixing solutions of the substrate and a strong base (like sodium diisopropylamide) in a T-mixer, rapid and highly controlled reactions can be achieved at low temperatures, minimizing side reactions. uni-muenchen.de

| Technique | Application Example | Advantage(s) | Reference |

|---|---|---|---|

| Microwave Irradiation | Heck coupling; Hydrolysis of vinyl ether | Rapid heating, reduced reaction times, improved yields. | rsc.orgrsc.org |

| Continuous Flow | Metalation reactions | Precise control of temperature and stoichiometry, rapid mixing, enhanced safety. | uni-muenchen.de |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving product yields compared to conventional heating methods. While specific literature detailing the microwave-assisted synthesis of this compound is not extensively available, the principles of microwave heating can be applied to established synthetic pathways. A plausible approach involves the base-catalyzed condensation of acetonitrile with methyl formate, followed by a methylation step, where microwave irradiation could potentially expedite one or both stages of this sequence.

The significant reduction in reaction times is a key advantage of microwave chemistry. For instance, reactions that may take several hours under conventional reflux can often be completed in minutes using microwave irradiation. nih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating. nih.gov

In a hypothetical microwave-assisted synthesis of a this compound precursor, such as a 3-hydroxyacrylonitrile (B13036262) salt, from acetonitrile and methyl formate, key parameters to optimize would include microwave power, temperature, and reaction time. The choice of a suitable base and solvent system that efficiently absorbs microwave energy would also be critical.

Table 1: Hypothetical Parameters for Microwave-Assisted Synthesis of 3-Hydroxyacrylonitrile Salt

| Parameter | Range | Purpose |

| Microwave Power | 50 - 300 W | To control the rate of heating and maintain the desired temperature. |

| Temperature | 80 - 150 °C | To accelerate the reaction rate while minimizing side product formation. |

| Reaction Time | 5 - 30 min | To achieve high conversion in a significantly shorter timeframe than conventional methods. |

| Base | Sodium Methoxide | To deprotonate acetonitrile and initiate the condensation reaction. |

| Solvent | Methanol/Toluene | To provide a medium for the reaction and to absorb microwave energy. |

Following the formation of the 3-hydroxyacrylonitrile intermediate, a subsequent methylation step, for example using a methylating agent like dimethyl sulfate or methyl iodide, could also potentially be accelerated using microwave irradiation. This would offer a complete and rapid synthetic route to the target molecule.

Optimized Catalytic Systems for Synthesis

The development of efficient catalytic systems is paramount for the sustainable and economical production of this compound. Research in this area focuses on identifying catalysts that offer high activity, selectivity, and stability.

A primary pathway for the synthesis of this compound involves the base-catalyzed condensation of acetonitrile with an excess of methyl formate. This reaction typically employs a strong base, such as sodium methoxide, to generate the acetonitrile anion, which then acts as a nucleophile. The resulting intermediate is the sodium salt of 3-hydroxyacrylonitrile. Subsequent reaction with a methylating agent, such as dimethyl sulfate, yields this compound. A patent describes the initial condensation step being carried out at temperatures between 20-30 °C and pressures of 2-3 atmospheres, utilizing sodium methoxide as the catalyst in a solvent like toluene. epa.gov

Table 2: General Conditions for the Base-Catalyzed Synthesis of 3-Hydroxyacrylonitrile Sodium Salt epa.gov

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Pressure |

| Acetonitrile | Methyl Formate | Sodium Methoxide | Toluene | 20 - 30 °C | 2 - 3 atm |

Another promising catalytic approach involves the direct synthesis from acetonitrile and methanol. Research has shown that iron/magnesium oxide (Fe/MgO) catalysts exhibit high catalytic activity and selectivity for the synthesis of acrylonitrile from acetonitrile and methanol. epa.gov The combined effect of iron and magnesium oxide is crucial for the catalyst's performance. The characterization of these catalysts often involves techniques such as X-ray diffraction (XRD) and Temperature-Programmed Desorption (TPD) to understand their structural and surface properties.

Further optimization of these catalytic systems could involve varying the metal loading, the support material, and the catalyst preparation method to enhance the yield and selectivity towards this compound. The development of heterogeneous catalysts is particularly attractive as it simplifies product purification and catalyst recovery, contributing to a more environmentally friendly and cost-effective process.

Spectroscopic Characterization and Structural Elucidation

Electronic Absorption Spectroscopy

The electronic absorption profile of 3-methoxyacrylonitrile (B2492134) is characterized by its behavior in the vacuum-ultraviolet (VUV) and UV-Vis regions, which reveals information about its valence and Rydberg transitions.

The high-resolution VUV absorption spectrum of this compound has been measured in the gas phase using a synchrotron-based Fourier-transform spectrometer over an energy range of 5.27 to 12.59 eV. This analysis provides crucial insights into the electronic structure of both the E and Z geometrical isomers of the molecule. The spectrum is notable for several broad valence transitions that extend up to the ionization limit. These transitions are primarily associated with the extended π-system created by the presence of the nitrile group.

Computational studies, specifically at the DFT-MRCI/aug-cc-pVTZ level of theory, have been employed to calculate the vertical transition energies and oscillator strengths for the first 19 excited states of both isomers. These calculations serve to complement the experimental data and aid in the assignment of the observed spectral features. The combination of high-resolution experimental data and theoretical calculations allows for a detailed characterization of the molecule's excited states.

| Energy Range (eV) | Observed Features | Associated Transitions |

|---|---|---|

| 5.27 - 12.59 | Several broad absorption bands | Valence transitions of the extended π-system |

The UV-Vis absorption profile of this compound, corresponding to the lower energy portion of the VUV spectrum, is dominated by broad absorption bands. Unlike molecules with distinct, sharp Rydberg series, the spectrum of this compound lacks such features. The absorption in this region is attributed to valence transitions within the molecule. Specifically, these transitions are likely related to the extended π-system that arises from the conjugation of the methoxy (B1213986), vinyl, and nitrile functional groups. The electronic absorption spectra of similar compounds, such as acrylonitrile (B1666552), also exhibit broad features due to valence transitions.

A significant finding in the electronic spectrum of this compound is the presence of several broad valence transitions and the conspicuous absence of Rydberg series converging to the ionization limit. The valence transitions are thought to be associated with the extended π-system, with potential contributions from σσ* transitions closer to the ionization limit.

The absence of Rydberg series, which is also observed in methyl vinyl ether, is attributed to a significant difference in the geometry between the neutral ground state and the cationic state. It is proposed that upon ionization, the methyl group undergoes a rotation of approximately 60°, leading to this geometric variance. This change in geometry disrupts the conditions necessary for the observation of well-defined Rydberg series.

| Excited State | Transition Energy (eV) | Oscillator Strength | Character |

|---|---|---|---|

| S1 | 5.89 | 0.0001 | nπ |

| S2 | 6.45 | 0.245 | ππ |

| S3 | 7.12 | 0.002 | nπ* |

Vibrational Spectroscopy

Vibrational spectroscopy provides information on the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for analyzing the chemical structure of this compound and can be employed to monitor its reactions. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key vibrational modes include the C≡N stretch of the nitrile group, the C=C stretch of the alkene, the C-O-C stretches of the ether, and various C-H stretching and bending modes.

In the context of reaction product analysis, FTIR can be used to track the progress of a reaction involving this compound. For instance, in a polymerization or addition reaction, the disappearance or shift of the C=C stretching vibration would indicate the consumption of the vinyl group. Similarly, any reaction involving the nitrile group would lead to a change in its characteristic sharp absorption band, typically observed around 2200-2260 cm⁻¹. By monitoring the changes in the intensities of these characteristic peaks over time, one can gain insights into the reaction kinetics and the formation of products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive structural information. Commercially available samples of this compound have been confirmed by proton and carbon NMR to conform to the expected structure.

The ¹H NMR spectrum would be expected to show distinct signals for the methoxy protons and the two vinyl protons. The chemical shifts and coupling constants of the vinyl protons would be indicative of their cis or trans relationship. The ¹³C NMR spectrum would display four unique signals corresponding to the nitrile carbon, the two vinyl carbons, and the methoxy carbon, with their chemical shifts reflecting their electronic environments.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.5 - 4.0 | Singlet | -OCH₃ |

| ¹H | ~4.0 - 7.5 | Doublet | Vinyl H |

| ¹H | ~4.0 - 7.5 | Doublet | Vinyl H |

| ¹³C | ~50 - 60 | - | -OCH₃ |

| ¹³C | ~90 - 150 | - | Vinyl C |

| ¹³C | ~90 - 150 | - | Vinyl C |

| ¹³C | ~115 - 125 | - | -C≡N |

Proton NMR (¹H NMR) for Structural Confirmation in Reaction Products

Proton NMR (¹H NMR) is a powerful tool for confirming the structure of reaction products derived from this compound. The reaction of this compound with hydrazine (B178648) derivatives to form 5-aminopyrazole-4-carbonitriles is a prime example where ¹H NMR is used to verify the formation of the pyrazole (B372694) ring.

In a typical synthesis, the disappearance of the characteristic signals of the vinylic protons of this compound and the appearance of new signals corresponding to the pyrazole ring protons and the amino group protons confirm the successful transformation. For instance, in the ¹H NMR spectrum of the product, 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, distinct signals are observed for the amino group (NH₂) protons, the aromatic protons of the phenyl group, and the pyrazole ring NH proton.

The chemical shifts (δ) for the protons in the resulting pyrazole products are indicative of their specific chemical environment. The amino group protons typically appear as a broad singlet, while the aromatic and pyrazole ring protons show characteristic multiplets and singlets, respectively.

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| NH₂ (Amino) | 6.50 | s (singlet) | 2H |

| Aromatic H | 7.41-7.46 | m (multiplet) | 3H |

| Aromatic H | 7.80 | d (doublet) | 2H |

| NH (Pyrazole ring) | 12.16 | br s (broad singlet) | 1H |

This table presents typical ¹H NMR data for 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, a product formed from a reaction involving a precursor structurally related to this compound. The data illustrates how the chemical shifts and multiplicities of the protons are used to confirm the formation of the pyrazole structure. Data sourced from a study on the synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles mdpi.com.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides invaluable information about the carbon skeleton of this compound and its reaction products. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for a complete mapping of the carbon framework.

In the context of the synthesis of 5-aminopyrazoles from this compound, ¹³C NMR is used to confirm the arrangement of carbon atoms in the newly formed heterocyclic ring. The spectrum of the product will show characteristic signals for the carbon atoms of the pyrazole ring, the cyano group, and any substituents.

For example, the ¹³C NMR spectrum of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile displays distinct peaks for each of the carbon atoms in the molecule rsc.org. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly diagnostic for confirming the structure.

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C4 (Pyrazole Ring) | 112.79 |

| CN (Cyano) | 120.33 |

| Aromatic C | 127.25 |

| Aromatic C | 128.33 |

| Aromatic C | 128.81 |

| Aromatic C | 129.03 |

| Aromatic C | 129.31 |

| Aromatic C | 129.46 |

| Aromatic C | 130.91 |

| Aromatic C | 133.90 |

| Aromatic C | 135.81 |

| C5 (Pyrazole Ring) | 142.44 |

| C3 (Pyrazole Ring) | 144.40 |

| Aromatic C | 153.12 |

This table provides representative ¹³C NMR data for 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org. The distinct chemical shifts for the pyrazole ring carbons and the cyano group are crucial for the structural analysis of the carbon skeleton of the reaction product.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods have been employed to investigate the properties of 3-Methoxyacrylonitrile (B2492134), ranging from Density Functional Theory to high-level ab initio techniques.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the structural and electronic properties of molecules. In the study of this compound, DFT calculations serve as the foundation for more advanced computational methods. Specifically, DFT has been utilized in hybrid methodologies, such as DFT-based Multi-Reference Configuration Interaction (DFT-MRCI), to accurately model the molecule's excited states. acs.orgnih.govresearchgate.net These approaches leverage the efficiency of DFT for describing the ground state electron density while incorporating multi-reference methods to handle the complexities of electronic excitations.

To achieve a high degree of accuracy, particularly for electronic spectra, sophisticated ab initio and post-Hartree-Fock methods are necessary. For this compound, calculations have been performed at the DFT-MRCI level of theory with an augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set. acs.orgnih.govresearchgate.net This advanced method is specifically chosen for its capability to document the vertical transition energies and oscillator strengths for numerous excited states of both the E and Z isomers of the molecule. acs.orgnih.govacs.org

Molecular and Electronic Structure Analysis

Computational analysis has been crucial in elucidating the geometry, conformational preferences, and electronic structure of this compound.

This compound is characterized as an electron push-pull system. acs.org The electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitrile group (-CN) are attached to opposite ends of a carbon-carbon double bond, creating an extended π-system. acs.org Molecular orbital analysis reveals that this electronic structure leads to significant π-system interactions. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to its electronic transitions. Several observed broad valence transitions are associated with this extended π-system, particularly those designated as ππ* transitions. nih.govacs.org

A primary application of computational chemistry to this compound has been the calculation of its electronic spectrum to aid in the interpretation of experimental vacuum-ultraviolet (VUV) absorption data. acs.orgacs.org Calculations using the DFT-MRCI/aug-cc-pVTZ level of theory have documented the vertical transition energies and oscillator strengths for the first 19 excited states of both the E and Z isomers. acs.orgnih.gov These theoretical values provide a detailed assignment of the bands observed in the experimental spectrum. acs.org

The calculated transitions include several ππ* transitions, which are characteristic of the extended π-system, as well as other types of electronic excitations. acs.org These computational results are indispensable for distinguishing the electronic behavior of this compound from related molecules like acrylonitrile (B1666552) and methyl vinyl ether. acs.orgnih.gov

Below are the computed vertical transition energies (E) and oscillator strengths (f) for the E and Z isomers of this compound. acs.org

Table 1: Calculated Vertical Transition Energies and Oscillator Strengths for E-3-Methoxyacrylonitrile acs.org

| State | Symmetry | Energy (eV) | Oscillator Strength (f x 10³) | Character |

|---|---|---|---|---|

| 1 | 2A′ | 5.64 | 511 | ππ* |

| 2 | 1A″ | 5.90 | - | ππCN,ip* |

| 3 | 2A″ | 6.17 | - | π3s |

| 4 | 3A″ | 6.25 | - | πCN,ipπ* |

| 5 | 4A″ | 6.71 | - | π3py |

| 6 | 5A″ | 6.89 | - | π3pz |

| 7 | 3A′ | 7.09 | 159 | πCN,opπ* 64% πCN,ipπCN,ip* 20% |

Table 2: Calculated Vertical Transition Energies and Oscillator Strengths for Z-3-Methoxyacrylonitrile acs.org

| State | Symmetry | Energy (eV) | Oscillator Strength (f x 10³) | Character |

|---|---|---|---|---|

| 1 | 2A′ | 5.64 | 494 | ππ* |

| 2 | 1A″ | 5.72 | - | ππCN,ip* |

| 3 | 2A″ | 6.07 | - | π3s |

| 4 | 3A″ | 6.39 | - | πCN,ipπ* |

| 5 | 4A″ | 6.78 | - | π3py |

| 6 | 5A″ | 6.86 | - | π3pz |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acrylonitrile |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions. Through the application of quantum mechanical calculations, researchers can model reaction pathways, identify transient species like transition states, and map the energetic landscape of chemical transformations. While specific computational studies detailing the reaction mechanisms of this compound are not extensively available in publicly accessible literature, the principles of computational chemistry allow for a theoretical framework to understand its potential reactivity.

Exploration of Transition States and Reaction Pathways

The exploration of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energetic properties dictate the feasibility and rate of a chemical transformation. For a molecule like this compound, computational methods such as density functional theory (DFT) and ab initio calculations can be employed to model various potential reaction pathways, including isomerizations, cycloadditions, or decompositions.

These calculations involve mapping the potential energy surface of the reacting system. By identifying the minimum energy pathways between reactants and products, computational chemists can locate the saddle points corresponding to transition states. The geometric parameters of these transition states, such as bond lengths and angles, provide crucial insights into the mechanism of bond breaking and formation. For instance, in a hypothetical isomerization of (Z)-3-methoxyacrylonitrile to the (E)-isomer, computational modeling would identify the transition state structure corresponding to the rotation around the carbon-carbon double bond.

Energetic Landscape of Transformations

The energetic landscape of a chemical reaction provides a comprehensive picture of the energy changes that occur as reactants are converted into products. This landscape is mapped by calculating the energies of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

Computational studies on related α,β-unsaturated nitriles, such as acrylonitrile, have explored the energetics of various reactions, including cycloadditions. These studies reveal the relative energy barriers for different pathways, allowing for predictions of the most likely reaction mechanism. For this compound, a similar computational approach would involve calculating the activation energies for potential reactions. The presence of the methoxy group would be expected to influence the electronic structure and, consequently, the energetic landscape compared to unsubstituted acrylonitrile. For example, its electron-donating nature could affect the activation barriers for reactions involving electrophilic or nucleophilic attack.

Photochemical Dynamics and Atmospheric Relevance (Theoretical Aspects)

The interaction of molecules with light can induce chemical reactions, a process known as photochemistry. Theoretical and computational methods are invaluable for understanding the photochemical dynamics of molecules like this compound and assessing their potential role in atmospheric chemistry.

Simulation of Electronic Absorption Spectral Profiles

The absorption of ultraviolet and visible light by a molecule is the initial step in any photochemical process. Computational quantum chemistry can simulate the electronic absorption spectrum of a molecule, providing information about the wavelengths of light it can absorb and the nature of the electronic transitions involved.

A study by Röder and colleagues in 2020 reported the high-resolution vacuum-ultraviolet absorption spectrum of this compound and supplemented their experimental findings with theoretical calculations. acs.org Using a combination of density functional theory and multi-reference configuration interaction (DFT/MRCI) methods, they calculated the vertical transition energies and oscillator strengths for the first 19 excited states of both the (E) and (Z) isomers of this compound. acs.org These theoretical spectra provide a detailed picture of the electronic transitions that occur when the molecule absorbs energy from light. The calculations revealed several broad valence transitions, which are associated with the extended π-system of the molecule. acs.org

Below is an interactive data table summarizing the calculated vertical transition energies for the (E) and (Z) isomers of this compound.

| Isomer | State | Transition Energy (eV) | Oscillator Strength |

| (E)-3-Methoxyacrylonitrile | S1 | 5.93 | 0.000 |

| (E)-3-Methoxyacrylonitrile | S2 | 6.47 | 0.002 |

| (E)-3-Methoxyacrylonitrile | S3 | 6.95 | 0.428 |

| (Z)-3-Methoxyacrylonitrile | S1 | 6.04 | 0.000 |

| (Z)-3-Methoxyacrylonitrile | S2 | 6.50 | 0.001 |

| (Z)-3-Methoxyacrylonitrile | S3 | 7.00 | 0.315 |

Note: This table presents a selection of the calculated data from the study by Röder et al. (2020) for illustrative purposes. acs.org

Theoretical Photolysis Rate Determinations

The photolysis rate of a molecule is a measure of how quickly it is broken down by sunlight in the atmosphere. This rate is a crucial parameter in atmospheric chemistry models as it helps to determine the atmospheric lifetime and impact of a compound. The theoretical determination of a photolysis rate requires knowledge of the molecule's absorption cross-section, the quantum yield for dissociation, and the solar actinic flux at different altitudes.

Role in Astrophysical and Planetary Atmospheric Models

Nitriles are a class of compounds that have been detected in a variety of astrophysical environments, including the interstellar medium and the atmospheres of planets and moons like Titan. Their presence is of great interest to astrochemists and planetary scientists as they are considered to be key molecules in the prebiotic synthesis of more complex organic compounds, such as amino acids.

While specific modeling of this compound in astrophysical or planetary atmospheres has not been reported, the general behavior of nitriles in these environments provides a context for its potential role. In the nitrogen-rich atmosphere of Titan, for example, a diverse range of nitriles are formed through photochemical reactions involving nitrogen and methane. These nitriles are believed to play a significant role in the formation of the organic haze that shrouds the moon.

Computational models of these atmospheres include extensive networks of chemical reactions to simulate the formation and loss of various species. If this compound were to be formed in such an environment, its photochemical properties, as discussed in the previous sections, would govern its subsequent fate. Its absorption of ultraviolet radiation could lead to its dissociation into smaller fragments, which could then participate in other reactions, contributing to the complex chemistry of the atmosphere. The inclusion of this compound and its reaction pathways in these models would be necessary to fully understand its potential contribution to the chemical inventory of such worlds.

Chemical Reactivity and Transformation Pathways

Nucleophilic and Electrophilic Reactions

The electron-withdrawing nature of the nitrile group combined with the electron-donating methoxy (B1213986) group across a double bond makes 3-methoxyacrylonitrile (B2492134) a versatile substrate for various nucleophilic and electrophilic transformations. It often serves as a three-carbon building block for the synthesis of heterocyclic systems.

This compound is a key precursor in the synthesis of substituted pyrazoles and pyrimidines through reactions with binucleophiles like hydrazines and amidines. In these reactions, it functions as a synthetic equivalent of a 1,3-dicarbonyl compound.

With hydrazine (B178648) derivatives, this compound undergoes a condensation-cyclization reaction to yield 5-aminopyrazoles. For instance, it is used in the synthesis of 5-amino-1-hydroxyethylpyrazole, an intermediate for the antibiotic cefoselis (B1662153) sulfate (B86663). sigmaaldrich.com The reaction proceeds via initial nucleophilic attack of the hydrazine at the C2 position of the acrylonitrile (B1666552), followed by elimination of methanol (B129727) and subsequent cyclization.

Similarly, in what can be considered an extension of the Pinner pyrimidine (B1678525) synthesis, this compound can react with amidines to form substituted pyrimidines. mdpi.comslideshare.net The amidine acts as a C-N-C fragment that condenses with the three-carbon backbone of the acrylonitrile derivative to construct the pyrimidine ring.

| Reactant | Nucleophile | Product Class | Reaction Type |

| This compound | Hydrazines | Pyrazoles | Condensation-Cyclization |

| This compound | Amidines | Pyrimidines | Condensation-Cyclization (Pinner-type) |

The activated double bond in this compound allows it to participate as a dienophile and a dipolarophile in cycloaddition reactions.

[4+2] Cycloadditions (Diels-Alder Reaction): As an electron-deficient alkene, this compound is a suitable dienophile for the Diels-Alder reaction. It can react with conjugated dienes, such as 1,3-butadiene (B125203) or cyclopentadiene, to form six-membered cyclohexene (B86901) rings. libretexts.orgnih.gov The reaction proceeds via a concerted mechanism involving a cyclic transition state. libretexts.org The presence of the cyano group activates the dienophile for this transformation. Lewis acid catalysts can be employed to accelerate the reaction and control regioselectivity. libretexts.org

[3+2] Cycloadditions (1,3-Dipolar Cycloaddition): this compound can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides, nitrones, and azides. uchicago.edunih.gov These reactions are a powerful method for constructing five-membered heterocyclic rings. For example, the reaction with a nitrile oxide would yield a substituted isoxazoline. While specific studies detailing these reactions with this compound are not prevalent, the reactivity of the parent acrylonitrile molecule suggests this pathway is highly feasible. nih.gov

| Reaction Type | Role of this compound | Reactant Partner (Example) | Product Ring System |

| Diels-Alder [4+2] | Dienophile | 1,3-Butadiene | Cyclohexene |

| 1,3-Dipolar [3+2] | Dipolarophile | Nitrile Oxide | Isoxazoline |

Catalytic Transformations

Catalytic methods offer efficient pathways for the transformation of the nitrile functionality in this compound. Osmium-based catalysts have shown particular efficacy in promoting both reduction and hydration reactions.

The osmium hexahydride complex, OsH₆(PⁱPr₃)₂, has been identified as a potent catalyst for the transformation of alkyl nitriles into symmetrical and asymmetrical secondary aliphatic amines. csic.es This catalytic system is effective for a range of substrates, including alkoxy-functionalized nitriles. csic.es In a study using 2-methoxyacetonitrile, a close structural analog of this compound, the reaction proceeded under mild conditions (100 °C, 4 bar H₂) to yield bis(2-methoxyethyl)amine (B57041) with high conversion. csic.es

The proposed mechanism involves the insertion of the nitrile's N-C triple bond into an Os-H bond of an unsaturated osmium tetrahydride intermediate. This forms a trihydride-azavinylidene derivative, which is a key intermediate. The subsequent reaction of this species with H₂ is the critical step for the reduction of the nitrile. csic.es

The same osmium complex, OsH₆(PⁱPr₃)₂, also competently catalyzes the hydration of aliphatic nitriles to their corresponding primary amides. nih.govacs.org This reaction provides an atom-economical route to amides and demonstrates good tolerance for various functional groups, including methoxides. nih.gov The process involves the formation of trihydride osmium(IV) amidate intermediates. nih.govacs.org DFT calculations and kinetic analysis suggest a mechanism where a κ¹-N-amidate derivative, the true catalyst, coordinates the nitrile. This is followed by a rate-determining attack of an external water molecule on the nitrile's carbon atom, proceeding through a six-membered cyclic transition state. nih.govacs.org

| Transformation | Catalyst | Substrate Class | Product | Key Intermediate |

| Nitrile to Secondary Amine | OsH₆(PⁱPr₃)₂ | Alkoxy-functionalized nitriles | Symmetrical Secondary Amine | Trihydride-azavinylidene |

| Nitrile to Primary Amide | OsH₆(PⁱPr₃)₂ | Aliphatic nitriles | Primary Amide | Trihydride osmium(IV) amidate |

Photochemical Reactions and Stability

Information regarding the specific photochemical reactions of this compound is limited in the available literature. However, based on its structure as an α,β-unsaturated nitrile, several photochemical pathways can be anticipated. The presence of the carbon-carbon double bond suggests the possibility of E/Z isomerization upon irradiation with UV light. Furthermore, molecules with activated double bonds are known to undergo [2+2] cycloadditions, either dimerizing or reacting with other alkenes to form cyclobutane (B1203170) rings.

In terms of stability, this compound is a combustible liquid with a closed-cup flash point of 76 °C (169 °F). sigmaaldrich.com Standard laboratory practice dictates storing the compound in a tightly closed container in a dry, cool, and well-ventilated area to ensure its stability. sigmaaldrich.com

Behavior under High-Energy Radiation

The interaction of this compound with high-energy radiation, such as vacuum-ultraviolet (VUV) light, provides insight into its electronic structure and potential reaction pathways. Studies on the high-resolution absorption spectrum of this compound (3MAN) in the gas phase have been conducted using synchrotron-based Fourier-transform spectrometry, covering an energy range from 5.27 to 12.59 eV. nih.govnih.gov

The absorption spectrum reveals several broad valence transitions up to the ionization limit, which are associated with the extended π-system created by the conjugation of the nitrile and methoxy groups. nih.govnih.gov Unlike molecules such as methyl vinyl ether, this compound does not exhibit sharp Rydberg series converging to the ionization limit. This absence is attributed to a significant change in geometry between the neutral ground state and the cation, specifically a predicted 60° rotation of the methyl group upon ionization. nih.govnih.gov

Theoretical calculations complement the experimental data by documenting the vertical transition energies and oscillator strengths for both the E and Z geometrical isomers of this compound. nih.govnih.gov These calculations help in assigning the observed spectral features to specific electronic transitions. While the absorption of high-energy photons is the initial step, detailed studies on the subsequent chemical transformations and fragmentation pathways of this compound following high-energy radiation exposure are not extensively documented in the literature. The energy absorbed can be expected to induce ionization, dissociation, or isomerization, but specific product distributions and reaction mechanisms remain a subject for further investigation.

Table 1: Calculated Vertical Transition Energies and Oscillator Strengths for E and Z isomers of this compound (Note: This table is a representation of the type of data generated in theoretical studies; specific values would be found in the cited literature.)

| Isomer | State | Transition Energy (eV) | Oscillator Strength (f) |

| E-3MAN | S1 | >5.27 | Low |

| E-3MAN | S2 | >5.27 | Moderate |

| E-3MAN | ... | ... | ... |

| Z-3MAN | S1 | >5.27 | Low |

| Z-3MAN | S2 | >5.27 | Moderate |

| Z-3MAN | ... | ... | ... |

| Data derived from computational studies as described in the literature. nih.govnih.gov |

Photo-induced Isomerization

Photo-induced isomerization is a fundamental photochemical process for molecules containing a carbon-carbon double bond, such as this compound. This process involves the conversion between its geometric isomers, E (trans) and Z (cis), upon absorption of light. The existence of stable E and Z isomers of this compound has been confirmed through spectroscopic studies. nih.govnih.gov

The mechanism of photoisomerization typically involves the following steps:

Excitation: The molecule absorbs a photon, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This creates an excited state (S1) where the π-bond is significantly weakened.

Rotation: In the excited state, the reduced bond order allows for rotation around the central carbon-carbon single bond.

Decay: The molecule then relaxes back to the ground electronic state (S0), often through a non-radiative pathway involving a "conical intersection." Depending on the rotational position at the moment of decay, the molecule can end up in the configuration of either the E or Z isomer.

While direct experimental studies detailing the photo-induced isomerization pathways of this compound are limited, extensive theoretical research on the parent molecule, acrylonitrile, provides a valuable model. nih.gov For acrylonitrile, photo-excitation leads to an excited state that decays through a conical intersection, facilitating isomerization. nih.gov It is highly probable that this compound undergoes a similar E/Z isomerization around the C=C double bond upon UV irradiation.

The substitution of a methoxy group is expected to influence the energy landscape of the ground and excited states, potentially affecting the quantum yield and the photostationary state (the equilibrium ratio of isomers under continuous irradiation). The electron-donating nature of the methoxy group can alter the energy of the molecular orbitals involved in the electronic transition.

Polymer Chemistry and Materials Science Applications

Homopolymerization Studies of 3-Methoxyacrylonitrile (B2492134)

No specific studies detailing the homopolymerization of this compound were found in the available search results. Information regarding suitable initiators (e.g., radical, anionic, cationic), reaction kinetics, polymerization mechanisms, and the characterization of the resulting poly(this compound) is absent from the public domain.

Copolymerization Characteristics with Other Monomers (e.g., styrene)

There is no available research data on the copolymerization of this compound with other monomers, including styrene (B11656). Key parameters essential for understanding copolymerization behavior, such as monomer reactivity ratios, are undetermined. While extensive data exists for the copolymerization of the related monomer acrylonitrile (B1666552) with styrene, this information cannot be extrapolated to this compound due to structural and electronic differences. cmu.edu

A data table for monomer reactivity ratios, as requested, cannot be generated without experimental findings. For context, a representative table for the well-studied styrene (M1) and acrylonitrile (M2) system is shown below to illustrate the type of data that is currently missing for this compound.

Table 1: Illustrative Monomer Reactivity Ratios for Styrene-Acrylonitrile Copolymerization (Data Not for this compound)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |

|---|---|---|---|---|---|

| Styrene | Acrylonitrile | ~0.4 | ~0.04 | ~0.016 | Alternating Tendency |

Note: This data is for acrylonitrile, not this compound, and is provided for illustrative purposes only.

Role as a Monomer in Advanced Polymer Synthesis

While this compound is cited as a monomer, its specific application in advanced polymer synthesis—such as the creation of block copolymers, graft polymers, or functional materials with tailored electronic or optical properties—is not documented in the available literature. guidechem.com Its primary documented use is as an intermediate in the synthesis of pharmaceuticals and other biologically active substances. nbinno.com

Structure-Property Relationships in this compound-Derived Polymers

Due to the lack of synthesized and characterized polymers derived from this compound, no information exists on their structure-property relationships. Data on crucial material properties such as:

Thermal Properties: Glass transition temperature (Tg), melting temperature (Tm), and thermal stability.

Mechanical Properties: Tensile strength, modulus, and elongation at break.

Optical and Chemical Properties: Refractive index and solvent resistance.

is not available. Understanding these relationships is fundamental to determining the potential applications of a polymer, but this analysis cannot be performed without the foundational polymerization research.

Future Research Directions and Emerging Academic Trends

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 3-Methoxyacrylonitrile (B2492134) typically involves starting materials like acrylonitrile (B1666552) and methanol (B129727), often using processes that are not aligned with modern principles of green chemistry. nbinno.com Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.

Key areas of investigation include:

Biocatalysis: The use of enzymes, such as lipases, has shown success in the synthesis of other vinyl ether esters, offering a green alternative to conventional acid-catalyzed methods that are incompatible with the acid-labile vinyl ether group. nih.gov Research into enzymatic pathways could yield highly selective and environmentally benign routes to this compound and its derivatives under mild reaction conditions.

Biomass-Derived Feedstocks: A significant trend in sustainable chemistry is the use of platform chemicals derived from biomass. chemistryjournals.net For instance, hydroxymethylfurfural (HMF), a key biomass derivative, has been used in Knoevenagel condensation reactions to produce acrylonitrile-functionalized molecules. academie-sciences.frconicet.gov.ar Future work could explore pathways to synthesize this compound from similar renewable carbon sources, drastically reducing the reliance on fossil fuels.

Green Solvents and Solvent-Free Conditions: The development of synthetic routes that operate in greener solvents (like water or ionic liquids) or under solvent-free conditions is a core principle of sustainable chemistry. chemistryjournals.netconicet.gov.ar Investigating solid-state catalysts or microwave-assisted synthesis could lead to processes with reduced waste, lower energy consumption, and improved safety profiles. chemistryjournals.net For example, a green route for the vinylation of carbohydrates has been developed using inexpensive inorganic compounds and eliminating hazardous solvents. chemistryviews.org

Exploration of Undiscovered Reactivity and Catalytic Cycles

The unique electronic nature of this compound, with an electron-donating methoxy (B1213986) group and an electron-withdrawing nitrile group on a conjugated π-system, suggests a rich and underexplored reactivity profile. Future research will likely focus on harnessing this bifunctionality to discover novel transformations.

Emerging trends in this area include:

[3+2] Cycloaddition Reactions: This class of reactions is a powerful tool for constructing five-membered heterocyclic rings, which are common motifs in pharmaceuticals and biologically active compounds. uchicago.edu The electron-deficient alkene component of this compound makes it a prime candidate for [3+2] cycloadditions with various dipoles like nitrile oxides or nitrilimines, a research area that remains ripe for exploration. mdpi.com

Advanced Catalytic C-C Bond Formation: Modern palladium-catalyzed reactions, such as the Mizoroki-Heck arylation, are used to form C-C bonds with high precision. nih.govresearchgate.netfrontiersin.org While these reactions are challenging with electron-rich alkenes like vinyl ethers, developing new catalyst systems specifically tailored for this compound could unlock efficient pathways to novel aryl-substituted derivatives. rsc.org

Thiol-Ene Reactions: The UV-induced thiol-ene reaction is an efficient method for modifying vinyl groups. rsc.org Exploring the selective reaction of thiols with the vinyl ether moiety of this compound, while leaving the nitrile group intact, could provide a versatile method for post-synthesis functionalization, creating a library of new compounds with tailored properties. rsc.org

Integration into Advanced Functional Materials Synthesis

The functional groups present in this compound make it an attractive monomer for the synthesis of advanced polymers and functional materials. Its integration into materials science is a promising future direction.

Potential research avenues are:

Functional Polymers: Both vinyl ethers and acrylonitriles are known to participate in polymerization reactions. chemistryviews.orgigtpan.com this compound could serve as a monomer or co-monomer to create polymers with unique properties. For instance, π-conjugated polymers with acrylonitrile side chains have been synthesized and shown to possess interesting optical and charge-transfer properties. rsc.org The incorporation of the this compound unit could be used to fine-tune the electronic and physical characteristics of these materials for applications in organic electronics or sensors.

Bio-based Materials: There is a growing demand for materials derived from renewable sources. nih.gov Green routes to carbohydrate-based vinyl ethers have been developed, and these monomers have been used to create new bio-based polymeric materials. chemistryviews.org Applying similar principles, this compound, especially if synthesized from biomass, could become a key building block for creating more sustainable plastics and resins.

Deeper Theoretical Insights into Photochemistry and Reaction Mechanisms

Computational chemistry provides powerful tools to understand and predict the behavior of molecules. Deeper theoretical studies on this compound will be crucial for guiding experimental work in photochemistry and reaction design.

Key areas for theoretical investigation include:

Photochemical Pathways: Detailed mechanistic studies on the photochemistry of the parent molecule, acrylonitrile, have revealed complex isomerization pathways involving conical intersections. rsc.orgnih.gov While the high-resolution vacuum-ultraviolet absorption spectrum of this compound has been measured and initial DFT calculations performed, a full theoretical mapping of its excited-state potential energy surfaces is still needed. acs.orgresearchgate.net Such studies would illuminate its photostability and potential for light-induced reactions.

Reaction Mechanism Analysis: Density Functional Theory (DFT) is widely used to model reaction mechanisms, predict reactivity, and analyze molecular properties like frontier molecular orbitals (HOMO-LUMO) and electrostatic potential. nih.govresearchgate.net Applying DFT and other advanced computational methods, such as Molecular Electron Density Theory (MEDT), can help rationalize the regioselectivity of reactions like cycloadditions and guide the design of catalysts for new transformations. mdpi.com A computational analysis of the reaction between atomic oxygen and acrylonitrile has already provided insights into its atmospheric chemistry, a model that could be extended to this compound. arxiv.org

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. nih.govnih.gov The molecular structure of this compound gives it the potential to act as a building block in self-assembling systems.

Future research in this domain could explore:

Crystal Engineering: The polarity and geometry of this compound may allow it to form ordered crystalline structures governed by specific intermolecular interactions. Hirshfeld surface analysis, a computational tool, can be used to decode and quantify these interactions, such as π–π stacking and hydrogen bonding, which are critical for controlling crystal packing and stability. nih.gov Understanding these interactions could enable the design of co-crystals with tailored physical properties.

Formation of Supramolecular Polymers and Gels: The nitrile group can act as a hydrogen bond acceptor, and the conjugated system allows for π-π stacking. nih.gov These non-covalent interactions could be exploited to drive the self-assembly of this compound monomers into larger, ordered structures like supramolecular polymers or organogels. nso-journal.orgresearchgate.net These "soft" materials have potential applications in areas ranging from drug delivery to responsive materials.

Summary of Future Research Directions

| Research Area | Focus | Key Scientific Approaches |

| Sustainable Synthesis | Developing green and efficient routes from renewable feedstocks. | Biocatalysis, biomass conversion, solvent-free reactions, microwave-assisted synthesis. |

| Novel Reactivity | Exploring undiscovered chemical transformations and catalytic cycles. | [3+2] Cycloadditions, advanced palladium catalysis, thiol-ene functionalization. |

| Advanced Materials | Using the molecule as a monomer for functional polymers. | Polymerization (cationic, radical), synthesis of π-conjugated systems. |

| Theoretical Insights | Understanding photochemical behavior and reaction mechanisms. | DFT, CASSCF, excited-state dynamics simulations, Hirshfeld surface analysis. |

| Supramolecular Chemistry | Utilizing non-covalent interactions for self-assembly. | Crystal engineering, design of organogelators, spectroscopic analysis of assemblies. |

Q & A

Basic Questions

Q. What analytical techniques are recommended for characterizing 3-methoxyacrylonitrile, and what key spectral data should researchers expect?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to identify structural features, such as methoxy and nitrile groups, with characteristic peaks (e.g., δ ~3.8 ppm for methoxy protons). X-ray crystallography can confirm molecular geometry, as demonstrated in related acrylonitrile derivatives . Ultraviolet-visible (UV-Vis) spectroscopy, supported by synchrotron-based Fourier-transform methods, reveals electronic transitions between 5.27–12.59 eV, with distinct absorption bands tied to π-system interactions . Gas chromatography-mass spectrometry (GC-MS) quantifies purity, leveraging boiling point (76.1°C) and vapor pressure (1.01 mmHg at 25°C) data .

Q. What are the documented physicochemical properties of this compound, and how can researchers accurately measure parameters like vapor pressure and boiling point?

- Methodological Answer : Key properties include density (0.945 g/cm³), boiling point (76.1°C), and vapor pressure (1.01 mmHg at 25°C) . Use dynamic vapor pressure measurement systems for precise determination. Differential scanning calorimetry (DSC) or distillation setups validate phase transitions. Safety parameters (e.g., flammability) should align with nitrile-handling protocols, including ventilation and ignition avoidance .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard codes R20/21/22 (harmful if inhaled, in contact with skin, or swallowed). Use NIOSH/MSHA-certified respirators, nitrile gloves, and chemical-resistant goggles. Store in well-ventilated areas away from ignition sources. Contaminated waste must be segregated and disposed via certified hazardous waste management .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its UV absorption spectrum, and what computational methods validate these observations?